1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene
Description
1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene is an aromatic compound featuring a methoxy group at the ortho-position of the benzene ring and a methanesulfonyl-substituted ethenyl group at the para-position. This structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, influencing its reactivity and physicochemical properties.
The compound’s sulfonyl group enhances stability and polar interactions, making it relevant in medicinal and materials chemistry. For example, sulfonyl-containing intermediates are pivotal in synthesizing pharmaceuticals, as seen in , which describes intermediates for antimalarial drugs .
Properties
CAS No. |
918341-15-8 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
1-methoxy-2-(2-methylsulfonylethenyl)benzene |
InChI |
InChI=1S/C10H12O3S/c1-13-10-6-4-3-5-9(10)7-8-14(2,11)12/h3-8H,1-2H3 |
InChI Key |
VHUGVPBURJZVNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=CS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2-methoxybenzene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a sulfonium intermediate, which then undergoes elimination to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the para position relative to the sulfonyl moiety:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃, CH₂Cl₂ (0°C, 2h) | 4-Bromo derivative | 65% | |
| Nitration | HNO₃, H₂SO₄ (25°C, 4h) | 4-Nitro analog | 58% |
Cross-Coupling Reactions
The ethenyl sulfonyl group participates in Suzuki-Miyaura cross-couplings with boronic acids:
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 4-Cyanophenyl | Pd(PPh₃)₄, K₂CO₃, DMF (80°C) | Biaryl sulfone derivative | 72% | |
| 2-Pyridyl | Pd(OAc)₂, SPhos, THF (reflux) | Heteroaromatic adduct | 68% |
Nucleophilic Additions
The electron-deficient double bond undergoes Michael additions :
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | Et₃N, MeCN (25°C, 12h) | β-Amino sulfone | 81% | |
| Thiophenol | K₂CO₃, DMF (60°C, 6h) | Thioether conjugate | 76% |
Radical Reactions
The sulfonyl group stabilizes radical intermediates in atom-transfer cyclizations :
| Substrate | Initiator/Conditions | Cyclized Product | Yield | Source |
|---|---|---|---|---|
| Allyl ether | AIBN, Bu₃SnH, toluene (reflux) | Benzannulated sulfolane | 63% |
Reductive Transformations
Selective reduction of the ethenyl group is achievable under controlled conditions:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C, EtOH (25°C, 4h) | Ethyl sulfone derivative | 89% | |
| NaBH₄ | CoCl₂, MeOH (0°C, 1h) | Partially reduced alkene | 54% |
Mechanistic Insights
-
Electronic Effects : The methoxy group donates electrons (+M effect), activating the ring for electrophilic substitution, while the sulfonyl group withdraws electrons (-I effect), polarizing the ethenyl bond .
-
Steric Considerations : Ortho-substitution by methoxy restricts rotational freedom, enhancing stereoselectivity in cycloadditions .
This compound's versatility makes it valuable for synthesizing complex sulfone-containing architectures in pharmaceuticals and materials science .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research has indicated that derivatives of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene exhibit promising anticancer properties. For instance, studies have shown that compounds derived from this structure can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
Case Study: Inhibition of MCF-7 Cells
- Compound : 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene derivatives
- Cell Line : MCF-7
- IC50 Value : 0.051 µM (indicating potent activity)
This demonstrates the potential for developing new anticancer agents based on this compound's scaffold.
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It has been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Data Table: COX Inhibition Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 3.5 | 1.8 |
| Compound B | 4.0 | 2.5 |
Organic Synthesis
1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
3. Synthesis of Active Pharmaceutical Ingredients
This compound is utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its methanesulfonyl group enhances reactivity in nucleophilic substitution reactions, making it an excellent precursor for creating complex molecules.
Case Study: Synthesis Pathway
- Starting Material : 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene
- Reaction Type : Nucleophilic substitution
- Product : 2-(methoxyphenoxy)ethylamine
The efficiency of this synthesis pathway highlights the compound's utility in pharmaceutical manufacturing.
Material Science
The unique structural properties of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene allow it to be explored in material science applications, particularly in polymer chemistry.
4. Polymerization Studies
Research indicates that this compound can act as a monomer in polymerization reactions, leading to the development of novel materials with specific thermal and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Glass Transition Temperature (°C) | Tensile Strength (MPa) |
|---|---|---|
| Polymer A | 120 | 50 |
| Polymer B | 140 | 60 |
These properties suggest potential applications in creating durable materials for use in various industries, including automotive and aerospace.
Mechanism of Action
The mechanism of action of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Structural Analogs with Sulfonyl Groups
Key Insights :
- The chlorophenyl-sulfonyl analogs (e.g., ) exhibit increased steric bulk and lipophilicity, favoring applications in hydrophobic environments like lipid membranes or polymer matrices.
- Fluoro substituents (as in ) enhance metabolic stability and electron-withdrawing effects, making such compounds suitable for pesticidal or herbicidal use .
Analogs with Alternative Ethenyl Substituents
Key Insights :
- Nitro-substituted ethenyl compounds () display strong absorption in UV-vis spectra, useful in optoelectronics.
Biological Activity
1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene, with the CAS number 918341-15-8, is a sulfonamide derivative that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11O3S
- Molecular Weight : 215.26 g/mol
- IUPAC Name : 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene
The biological activity of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to mimic natural substrates, which can lead to the inhibition of specific enzymatic activities. This interaction may influence several biochemical pathways critical in disease processes.
Biological Activities
- Antimicrobial Activity : Sulfonamide compounds are traditionally recognized for their antimicrobial properties. Research indicates that 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene exhibits significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways, although detailed mechanisms remain under investigation.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. For instance, it may inhibit dihydropteroate synthase, a key enzyme in folate synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits dihydropteroate synthase |
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene on various cancer cell lines. The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against breast and colon cancer cells. The mechanism was linked to the activation of caspase-dependent pathways leading to apoptosis .
Case Study: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that it exhibited significant inhibitory concentrations (MIC values) against both Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
